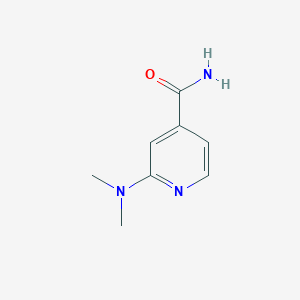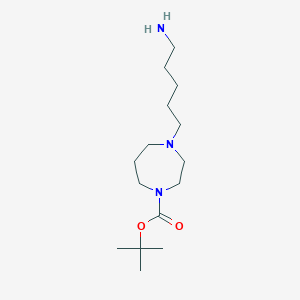
(4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone: is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a piperazine ring, which is further substituted with an amino group and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone typically involves the following steps:
Starting Materials: : The synthesis begins with 4-fluoroaniline and 4-methylpiperazine as the starting materials.
Condensation Reaction: : These materials undergo a condensation reaction in the presence of a suitable dehydrating agent, such as thionyl chloride, to form the target compound.
Purification: : The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
(4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: : The amino group can be oxidized to form a nitro group.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as iron and hydrochloric acid or tin and hydrochloric acid are typically used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: : Formation of nitro derivatives.
Reduction: : Formation of amine derivatives.
Substitution: : Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
(4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It is used in the study of biological systems and interactions with various biomolecules.
Medicine: : It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: : It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(4-Amino-3-fluorophenyl)(4-methylpiperazin-1-yl)methanone: can be compared with other similar compounds, such as:
4-Amino-3-fluorophenylpiperazine: : Similar structure but lacks the methyl group on the piperazine ring.
4-Methylpiperazine-1-carboxylic acid: : Similar piperazine ring but different substituents on the phenyl group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Propriétés
IUPAC Name |
(4-amino-3-fluorophenyl)-(4-methylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c1-15-4-6-16(7-5-15)12(17)9-2-3-11(14)10(13)8-9/h2-3,8H,4-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMHMZCGQFWWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC(=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B7868674.png)








![N*1*-[1-(4-Fluoro-phenyl)-ethyl]-N*1*-methyl-ethane-1,2-diamine](/img/structure/B7868759.png)

